4-Carboxyphenylglyoxal GMP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

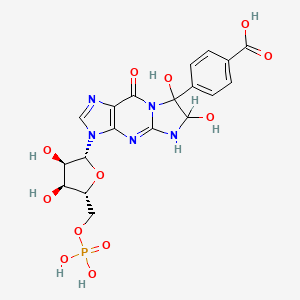

4-Carboxyphenylglyoxal GMP, also known as this compound, is a useful research compound. Its molecular formula is C19H20N5O12P and its molecular weight is 541.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

General Reactivity of Glyoxal Derivatives

Glyoxal derivatives, such as phenylglyoxal, are known for their electrophilic α-ketoaldehyde groups, which react with nucleophiles (e.g., amines, thiols). While no direct studies on 4-carboxyphenylglyoxal were found, analogous reactions can be inferred:

-

Nucleophilic addition : The aldehyde group may form Schiff bases with primary amines (e.g., lysine residues in proteins) 12.

-

Crosslinking : Glyoxals can act as bifunctional reagents, linking biomolecules via their reactive groups 7.

Table 1: Hypothetical Reactions of 4-Carboxyphenylglyoxal

| Reaction Type | Reagents/Conditions | Expected Product | Potential Applications |

|---|---|---|---|

| Aldehyde-amine condensation | Primary amines, pH 7–9 | Schiff base adducts | Bioconjugation, protein labeling |

| Oxidation | KMnO₄, acidic conditions | 4-Carboxyphenylglyoxylic acid | Synthesis of carboxylic acids |

| Reduction | NaBH₄ | 4-Carboxyphenylglycol | Alcohol derivatives |

GMP (Guanosine Monophosphate) Chemistry

If "GMP" refers to guanosine monophosphate, its reactivity with carbonyl compounds like glyoxal derivatives could involve:

-

Glycation : The exocyclic amine of guanine may react with aldehydes, forming advanced glycation end products (AGEs) under physiological conditions 12.

-

Phosphorylation : The phosphate group in GMP can participate in nucleophilic substitutions, though this is less likely with glyoxal derivatives .

Key Considerations:

-

Steric hindrance : The bulky phenyl and carboxyl groups in 4-carboxyphenylglyoxal may limit reactivity with larger biomolecules like GMP7.

-

pH dependence : Reaction rates often depend on the ionization state of functional groups (e.g., carboxylate vs. carboxylic acid) .

Analytical and Optimization Strategies

The search results emphasize methodologies for reaction optimization and analysis, which could guide studies on 4-carboxyphenylglyoxal GMP:

-

Design of Experiments (DoE) : Full factorial designs help identify critical factors (e.g., temperature, stoichiometry) affecting yield and selectivity .

-

Kinetic studies : Mechanistic insights (e.g., rate laws, intermediate detection) are critical for scaling reactions 14.

Table 2: Example DoE Parameters for Glyoxal Derivative Reactions

| Factor | Range Investigated | Response Measured | Outcome (Hypothetical) |

|---|---|---|---|

| Temperature | 25–70°C | Yield of Schiff base | Optimal at 50°C |

| pH | 6.0–9.0 | Reaction rate | Maximized at pH 8.5 |

| Molar ratio (Glyoxal:Amine) | 1:1–1:3 | Purity | 1:2 ratio reduces side products |

Quality and Regulatory Considerations

If this compound is a pharmaceutical intermediate, adherence to GMP guidelines is essential:

-

Data integrity : ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) must govern reaction documentation .

-

Impurity profiling : HPLC or LC-MS/MS ensures product consistency and identifies byproducts .

Research Gaps and Recommendations

Existing literature lacks specific studies on this compound. Future work should:

-

Perform structural elucidation via NMR and mass spectrometry.

-

Conduct kinetic studies to map reaction pathways.

-

Explore applications in bioconjugation or drug delivery given the carboxylate’s solubility.

特性

CAS番号 |

72209-16-6 |

|---|---|

分子式 |

C19H20N5O12P |

分子量 |

541.4 g/mol |

IUPAC名 |

4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6,7-dihydroxy-9-oxo-5,6-dihydroimidazo[1,2-a]purin-7-yl]benzoic acid |

InChI |

InChI=1S/C19H20N5O12P/c25-11-9(5-35-37(32,33)34)36-15(12(11)26)23-6-20-10-13(23)21-18-22-17(30)19(31,24(18)14(10)27)8-3-1-7(2-4-8)16(28)29/h1-4,6,9,11-12,15,17,25-26,30-31H,5H2,(H,21,22)(H,28,29)(H2,32,33,34)/t9-,11-,12-,15-,17?,19?/m1/s1 |

InChIキー |

YZXNLRWRPOWVCC-GSOPKRQVSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4C5C(C(C(O5)COP(=O)(O)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C(=O)O)C2(C(NC3=NC4=C(C(=O)N32)N=CN4C5C(C(C(O5)COP(=O)(O)O)O)O)O)O |

同義語 |

4-carboxyphenylglyoxal GMP p-carboxyphenylglyoxal GMP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。